molecular formula C8H9NO3 B13089338 m-Methoxybenzohydroxamic acid

m-Methoxybenzohydroxamic acid

Cat. No.: B13089338
M. Wt: 167.16 g/mol
InChI Key: DVUJVMMFEBNGPA-UHFFFAOYSA-N
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Description

m-Methoxybenzohydroxamic acid is an organic compound belonging to the class of hydroxamic acids These compounds are characterized by the presence of a hydroxylamine group (-NH-OH) attached to a carbonyl group (C=O) this compound is specifically distinguished by a methoxy group (-OCH3) attached to the benzene ring in the meta position relative to the hydroxamic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-Methoxybenzohydroxamic acid typically involves the reaction of m-methoxybenzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in an ice-cooled ethanol solution to control the temperature and prevent side reactions. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reaction vessels and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

m-Methoxybenzohydroxamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amides, and substituted benzohydroxamic acids.

Scientific Research Applications

m-Methoxybenzohydroxamic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of m-Methoxybenzohydroxamic acid involves its ability to chelate metal ions and inhibit enzyme activity. The hydroxamic acid group binds to metal ions, forming stable complexes that can interfere with the function of metalloenzymes. This chelation disrupts the enzyme’s active site, inhibiting its activity. The compound’s methoxy group also contributes to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-o-methoxybenzohydroxamic acid
  • N-methyl-p-methoxybenzohydroxamic acid
  • 2-Methoxybenzohydroxamic acid

Comparison

m-Methoxybenzohydroxamic acid is unique due to the position of the methoxy group on the benzene ring. This positional difference affects its chemical reactivity, binding affinity, and biological activity compared to its ortho and para counterparts. For example, the meta position may result in different steric and electronic effects, influencing the compound’s ability to form complexes and inhibit enzymes .

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

N-hydroxy-3-methoxybenzamide

InChI

InChI=1S/C8H9NO3/c1-12-7-4-2-3-6(5-7)8(10)9-11/h2-5,11H,1H3,(H,9,10)

InChI Key

DVUJVMMFEBNGPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NO

Origin of Product

United States

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